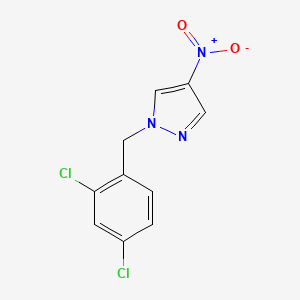

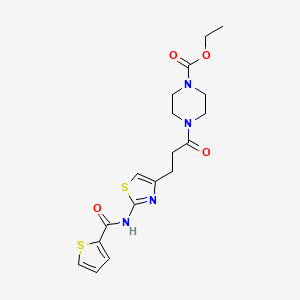

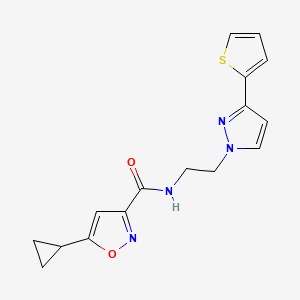

![molecular formula C23H20ClN3O3S B2684060 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941987-93-5](/img/structure/B2684060.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, commonly known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Overexpression of EGFR has been linked to the development and progression of various cancers, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has highlighted their potential as selective class III agents for cardiac electrophysiological activity. These compounds, including variants with the imidazolyl moiety, have shown comparable potency to known selective class III agents in both in vitro and in vivo models, suggesting their utility in addressing cardiac arrhythmias (Morgan et al., 1990).

Organocatalysis

Imidazole-based zwitterionic salts have been identified as efficient organocatalysts for the regioselective ring-opening of aziridines by various nucleophiles. This catalytic activity facilitates green chemistry applications, particularly in synthesizing complex molecules on a gram scale, which is crucial for the development of pharmaceuticals and other functional materials (Ghosal et al., 2016).

Antitumor Activity

Derivatives of imidazolylalkyl-1,4-benzodiazepines have been explored for their potent preclinical antitumor activity. Specifically, compounds with modifications on the sulfonyl group have demonstrated cellular activity at low nanomolar concentrations, with some achieving curative efficacy in animal models. This indicates their potential application in cancer therapy (Hunt et al., 2000).

Corrosion Inhibition

Novel benzimidazole derivatives have been studied for their corrosion inhibiting properties on mild steel in acidic conditions. These studies encompass gravimetric, electrochemical, and scanning electron microscopy techniques to understand the inhibitors' efficacy and mechanism of action, showcasing the application of these compounds in protecting industrial materials (Chaouiki et al., 2020).

Anticonvulsant Agents

Research into heterocyclic compounds incorporating a sulfonamide moiety has led to the discovery of potential anticonvulsant agents. Specific derivatives have shown protection against convulsions induced in experimental models, highlighting their research relevance in developing new treatments for epilepsy and related disorders (Farag et al., 2012).

Materials Science

The synthesis of polyimides from diamines containing imidazole pendant groups has been explored for creating soluble and thermally stable polymers. These materials exhibit excellent solubility in polar solvents and high glass transition temperatures, making them suitable for advanced material applications, including electronics and coatings (Ghaemy & Alizadeh, 2009).

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S/c24-17-10-12-19(13-11-17)31(29,30)14-4-9-22(28)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)27-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOJZPQNLKFMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

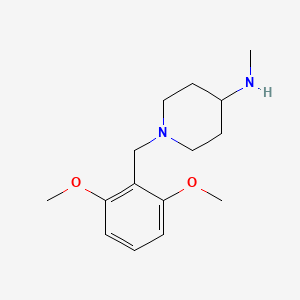

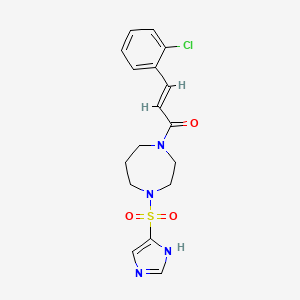

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2683978.png)

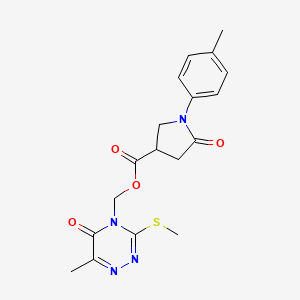

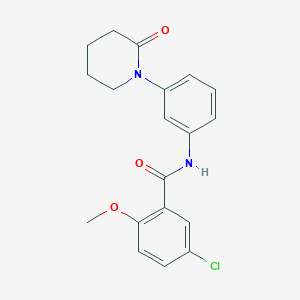

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)

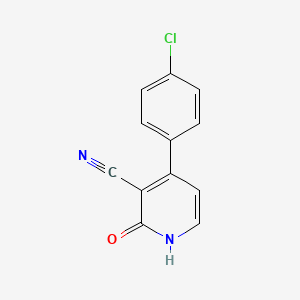

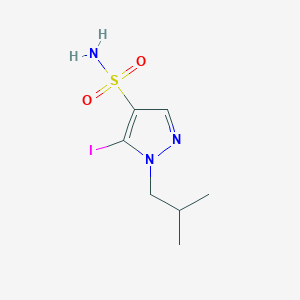

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)

![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)

![9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2683997.png)